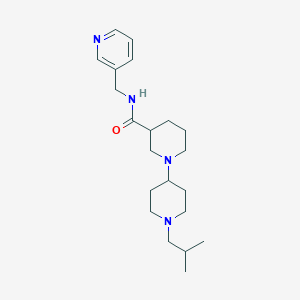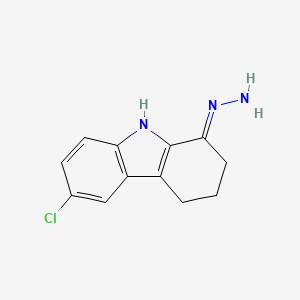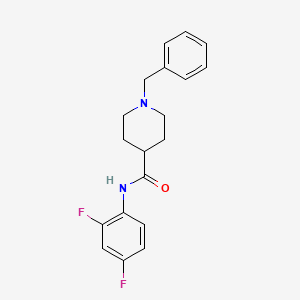
5-(5-chloro-2-ethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-ethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as CEBT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which have highlighted its unique mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CEBT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. CEBT has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CEBT has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth. CEBT has also been found to have a protective effect on the liver and kidneys in animal models of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CEBT is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies, which suggest that it may be a viable candidate for further development as a therapeutic agent. However, there are also limitations to the use of CEBT in lab experiments. Its low solubility in water can make it difficult to administer in vivo, and its potential toxicity and side effects need to be further studied.
Orientations Futures
There are several future directions for research on CEBT. One area of interest is the development of novel formulations that can increase its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other therapeutic agents to enhance its efficacy. In addition, further studies are needed to fully understand the mechanism of action of CEBT and its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of CEBT can be achieved by the condensation reaction of 2-ethoxy-5-chlorobenzaldehyde and 2-aminothiophenol in the presence of acetic acid. The resulting product is then treated with phenyl isothiocyanate, which leads to the formation of CEBT. This synthesis method has been optimized and improved to increase the yield and purity of the final product.
Applications De Recherche Scientifique
CEBT has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. CEBT has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-2-22-15-9-8-13(19)10-12(15)11-16-17(21)20(18(23)24-16)14-6-4-3-5-7-14/h3-11H,2H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMLTSTEDLBRS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6051372.png)
![N-(3-methoxyphenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6051377.png)
![[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6051383.png)


![N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6051397.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(2-thienylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6051399.png)
![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6051420.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6051454.png)

![N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6051475.png)